Ethyl 2-acetyl-3-(dimethylamino)acrylate
Overview
Description
Ethyl 2-acetyl-3-(dimethylamino)acrylate is a chemical compound that is related to various acrylates with dimethylamino groups. While the specific compound is not directly studied in the provided papers, related compounds such as 2-(dimethylamino)ethyl acrylate (DMAEA) and its derivatives are extensively researched. These compounds are known for their applications in polymer chemistry and materials science due to their unique properties and reactivity .
Synthesis Analysis
The synthesis of related compounds often involves radical mechanisms. For instance, copolymers of DMAEA with other acrylates or methacrylates are synthesized using initiators like K2S2O8 , or by using palladium acetylide complexes as catalysts . Ethyl 2-(benzimidazol-2-yl)-3-(dimethylamino)acrylate, a compound with a similar structure, is synthesized using focused microwave irradiation, which is a solvent-free method, indicating the potential for green chemistry approaches in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using techniques such as single crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry . These methods provide detailed information about the arrangement of atoms within the molecule and are crucial for understanding the properties and reactivity of the compound.
Chemical Reactions Analysis
Compounds with the dimethylamino acrylate moiety participate in various chemical reactions. For example, ethyl 2-(bromomethyl)-3-cyanoacrylate reacts with primary amines to form alkylamino acrylates . Additionally, the reactivity of dimethyl N-(ethoxycarbonylmethyl)iminodithiocarbonate with carbonyl compounds in a basic medium leads to the formation of ethyl 3-aryl-2-(methylthiocarbonylamino)acrylates .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the thermal stability of polymers derived from DMAEA is studied using thermogravimetric analysis, and the activation energies for decomposition are calculated . Optical properties such as absorption and emission are analyzed using UV-Visible and photoluminescence spectroscopy, respectively . The electrical properties, such as photoconductivity, are also measured to understand the potential applications of these materials in electronic devices .
Relevant Case Studies
Case studies involving these compounds often focus on their applications in material science. For example, the growth and characterization of ethyl 2-cyano 3-(4-(dimethylamino) phenyl) acrylate single crystals are studied for their structural, optical, thermal, and electrical properties, which are relevant for optoelectronic applications . Surface-initiated polymerization techniques are used to graft DMAEA onto polymeric microspheres, which could have implications in creating functional materials with specific surface properties .
Scientific Research Applications
1. Polycation Synthesis and Hydrolytic Stability
Ethyl 2-acetyl-3-(dimethylamino)acrylate is involved in the synthesis of polycations, which are utilized in a range of applications from biomaterials to wastewater treatment. Studies have focused on the hydrolytic stability of these polycations, revealing the influence of nonmethyl α-substituents on the rates of ester hydrolysis, which subsequently affects the net charge of the polymer from cationic to anionic. This research highlights the utility of these compounds in developing materials with tunable properties (Ros et al., 2018).
2. Solvent-Free Synthesis in Organic Chemistry
Ethyl 3-dimethylamino acrylates, which include derivatives of Ethyl 2-acetyl-3-(dimethylamino)acrylate, are used in solvent-free synthesis processes. Such processes are important for creating new α-hetero-β-hydrazino acrylates and 1,2-dihydropyrazol-3-ones, showcasing the compound's role in facilitating efficient and eco-friendly chemical synthesis (Meddad et al., 2001).
3. Controlled Release of Bioactive Agents
In the development of polymeric nanocarriers for controlled release of bioactive agents, Ethyl 2-acetyl-3-(dimethylamino)acrylate-based polymers exhibit multi-responsive characteristics to external stimuli such as UV, temperature, CO2, and pH. This functionality is crucial for the targeted and controlled delivery of therapeutic agents (Wang et al., 2013).
4. Copolymerization in Polymer Chemistry
The compound is used in copolymerization reactions with other acrylates to form polymers with specific properties. These copolymerizations are catalyzed by various agents, demonstrating the compound's versatility in creating polymers with tailored characteristics for diverse applications (Pang et al., 2004).
Safety And Hazards
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures, such as wearing gloves, goggles, and protective clothing, are advised during handling .
properties
IUPAC Name |
ethyl (2E)-2-(dimethylaminomethylidene)-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-5-13-9(12)8(7(2)11)6-10(3)4/h6H,5H2,1-4H3/b8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSOVGAUOHMPLK-SOFGYWHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/N(C)C)/C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-acetyl-3-(dimethylamino)acrylate | |
CAS RN |
51145-57-4 | |
Record name | Ethyl 2-[(dimethylamino)methylene]acetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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